2-{[(E)-(4-chlorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
2-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is a complex organic compound with a unique structure that includes a furan ring, a nitrile group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE typically involves the condensation of 4-chlorobenzaldehyde with 2-amino-4,5-diphenylfuran-3-carbonitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary amines or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(2-{[(E)-(4-CHLOROPHENYL)METHYLIDENE]AMINO}PHENYL)-5-HYDROXY-1,2,4-TRIAZINE-3(4H)-THIONE: A compound with a similar chlorophenyl group and imine linkage.
(E)-1-(3/4-{[(E)-(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]AMINO}PHENYL)ETHAN-1-ONE OXIMES: Compounds with similar structural motifs and potential biological activities.
Uniqueness
2-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is unique due to its combination of a furan ring, nitrile group, and chlorophenyl group, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H15ClN2O |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H15ClN2O/c25-20-13-11-17(12-14-20)16-27-24-21(15-26)22(18-7-3-1-4-8-18)23(28-24)19-9-5-2-6-10-19/h1-14,16H/b27-16+ |
InChI Key |
VQOVOQANRHDVIF-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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